molecular formula C15H13F2NO3 B5763633 N-(2,4-difluorophenyl)-3,5-dimethoxybenzamide

N-(2,4-difluorophenyl)-3,5-dimethoxybenzamide

Cat. No. B5763633
M. Wt: 293.26 g/mol
InChI Key: IMUWEHHWBDAFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3,5-dimethoxybenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and is structurally similar to other molecules that have been studied for their pharmacological properties.

Mechanism of Action

DFB exerts its effects by inhibiting the activity of certain enzymes and proteins that play a crucial role in various cellular processes. It has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. DFB also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in lab experiments. It is a stable and relatively easy-to-synthesize compound, making it readily available for research purposes. It also has a high affinity for certain enzymes and proteins, making it an effective inhibitor. However, DFB has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

DFB has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Future studies could focus on optimizing the synthesis method to improve the compound's solubility and bioavailability. Additionally, more studies are needed to investigate the potential of DFB in treating various diseases, including cancer and neurodegenerative diseases. Finally, studies could focus on developing new derivatives of DFB with improved pharmacological properties.

Synthesis Methods

DFB can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent. Another method involves the condensation of 2,4-difluoroaniline with 3,5-dimethoxybenzoyl chloride in the presence of a base.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have also shown that DFB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-4-3-10(16)7-13(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUWEHHWBDAFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3,5-dimethoxybenzamide

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